N1-Unsubstituted vs. N1-Methyl Indolinone: Target Engagement Differential
The N1-unsubstituted parent compound (CAS 210303-61-0) is structurally distinct from its N1-methyl analog (MLS000770538, CAS not publicly assigned). The methylated analog was profiled in a PubChem high-throughput screen: it inhibited STAT3 with an IC₅₀ of 635 nM but showed negligible activity against STAT1α/β (EC₅₀ > 55.7 µM), indicating a >87-fold selectivity window driven solely by the N1-methyl substituent [1]. The unsubstituted N–H compound, by lacking this methyl group, is predicted to exhibit altered hydrogen-bonding capacity within the ATP-binding pocket and divergent kinase selectivity. This N1-substitution effect is a well-documented SAR determinant across indolin-2-one kinase inhibitors [2].
| Evidence Dimension | STAT3 inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | No direct IC₅₀ data publicly available for the N1–H parent (CAS 210303-61-0) |
| Comparator Or Baseline | N1-methyl analog: STAT3 IC₅₀ = 635 nM; STAT1α/β EC₅₀ > 55,700 nM |
| Quantified Difference | Not directly quantifiable; N1–H vs. N1–CH₃ substitution is expected to alter kinase selectivity profile based on class-level SAR |
| Conditions | PubChem BioAssay: STAT3 [702–738, 740–752] (Human); STAT1α/β (Human), Scripps Research Institute Molecular Screening Center |
Why This Matters
For procurement decisions, the N1–H compound provides an unsubstituted indolinone NH capable of acting as a hydrogen-bond donor, a feature absent in the N1-methyl analog—critical for projects requiring interactions with kinase hinge regions or other H-bond-accepting targets.
- [1] BindingDB BDBM43655. Affinity Data: IC₅₀ = 635 nM (STAT3); EC₅₀ > 5.57 × 10⁴ nM (STAT1α/β). PubChem BioAssay AID 1398, 1406. The Scripps Research Institute Molecular Screening Center. View Source
- [2] Princiotto, S.; Musso, L.; Manetti, F.; et al. Synthesis and biological activity evaluation of 3-(hetero)arylideneindolin-2-ones as potential c-Src inhibitors. J. Enzyme Inhib. Med. Chem. 2022, 37, 2382–2394. View Source
